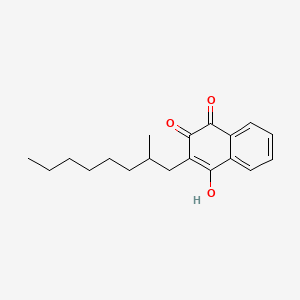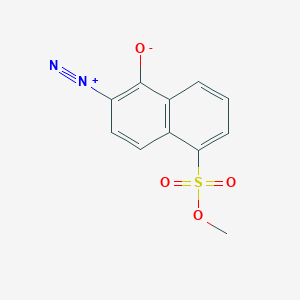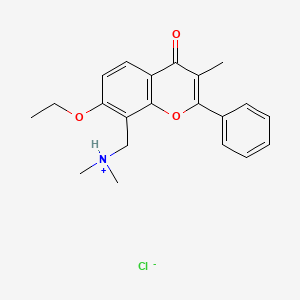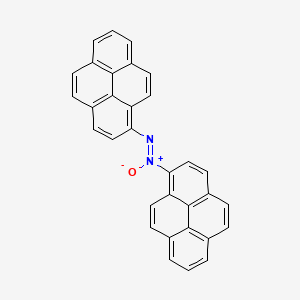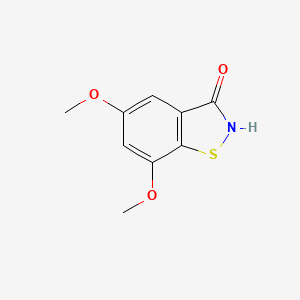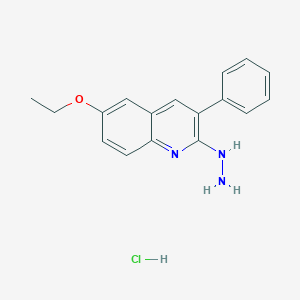
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C17H18ClN3O and a molecular weight of 315.79732 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with hydrazino, ethoxy, and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride
- 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride
- 4-Bromo-2-thiopheneethanamine hydrochloride
- 2-Amino-7-chloro-8-methyl-3-phenylquinoline hydrochloride
- 5,7-Dichloro-4-hydrazinoquinoline hydrochloride
Uniqueness
2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its hydrazino group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Propiedades
| 1172477-19-8 | |
Fórmula molecular |
C17H18ClN3O |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
(6-ethoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-2-21-14-8-9-16-13(10-14)11-15(17(19-16)20-18)12-6-4-3-5-7-12;/h3-11H,2,18H2,1H3,(H,19,20);1H |
Clave InChI |
UFMDQBJACGIDRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


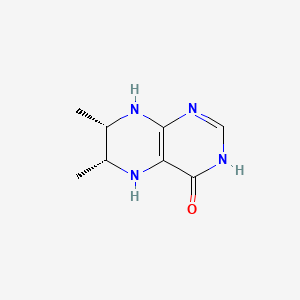

![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
